

Physical and chemical properties of Theophylline EP impurity C.

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Compound of Interest

Compound Name: Theophylline EP impurity C

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Theophylline EP Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Theophylline EP Impurity C**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed information on the characterization and analysis of this specific impurity.

Chemical and Physical Properties

Theophylline EP Impurity C, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a known impurity of the active pharmaceutical ingredient Theophylline.^{[1][2][3][4]} A comprehensive summary of its chemical identifiers and physicochemical properties is presented below.

Chemical Identification

Identifier	Value
IUPAC Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[2][5]
Synonyms	Theophylline Related Compound C, Caffeine EP Impurity B, Formyl 1,3-dimethyl-5,6-diaminouracil[2]
CAS Number	7597-60-6[2][5]
Molecular Formula	C ₇ H ₁₀ N ₄ O ₃ [5]
Molecular Weight	198.18 g/mol [5]

Physicochemical Properties

Property	Value
Appearance	Off-white Powder
Melting Point	122-125°C
Solubility	No data available[6]
pKa	No data available
LogP	No data available
Storage	+5°C, in a dark, dry place[5]

Experimental Protocols for Analysis

The accurate identification and quantification of **Theophylline EP Impurity C** are crucial for ensuring the quality and safety of theophylline-containing pharmaceutical products. While specific validated methods for this impurity are proprietary, standard analytical techniques for theophylline and its related compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of theophylline and its impurities. A typical reversed-phase HPLC method can be established as follows:

- Column: A C18 column is generally suitable for the separation.[7]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[7][8] The European Pharmacopoeia suggests a mobile phase of acetonitrile and a sodium acetate solution for the related substances test of theophylline.[9]
- Detection: UV detection at a wavelength of approximately 272-280 nm is appropriate for theophylline and its derivatives.[7][9][10]
- Sample Preparation: The sample containing theophylline should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
- Quantification: Quantification is achieved by comparing the peak area of Impurity C in the sample to that of a certified reference standard.

Gas Chromatography (GC)

Gas chromatography can also be utilized for the analysis of theophylline and its impurities, often requiring derivatization to increase volatility.

- Column: A capillary column with a suitable stationary phase, such as a polysiloxane, is typically used.
- Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.
- Injection: A split/splitless injector is used, with the temperature optimized to ensure efficient vaporization without degradation.
- Derivatization: Derivatization, for example, by methylation, may be necessary to improve the chromatographic properties of theophylline and its impurities.[11]
- Detection: A flame ionization detector (FID) or a more sensitive and selective nitrogen-phosphorus detector (NPD) can be used for detection.[12]
- Quantification: Similar to HPLC, quantification is based on the comparison of the peak area of the derivatized impurity in the sample to that of a derivatized reference standard.

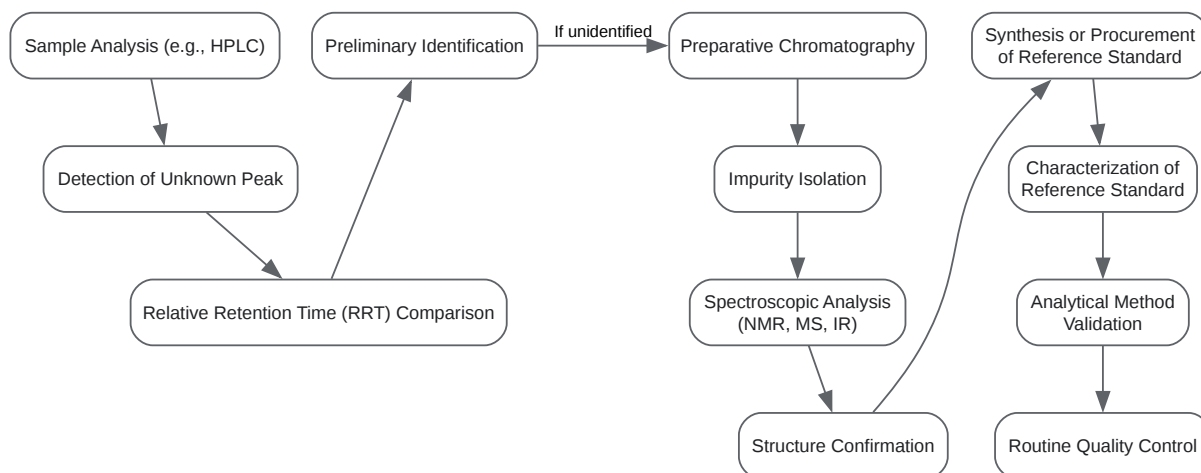
Spectroscopic Methods for Structural Elucidation

For the unambiguous identification and structural confirmation of **Theophylline EP Impurity C**, a combination of spectroscopic techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules.[\[13\]](#) The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[\[14\]](#)[\[15\]](#)[\[16\]](#) Characteristic absorption bands for amide, amine, and carbonyl groups would be expected for **Theophylline EP Impurity C**.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the impurity and to obtain information about its structure through fragmentation patterns.[\[17\]](#) [\[18\]](#) Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can be used.[\[19\]](#)

Workflow for Impurity Identification and Characterization

The following diagram illustrates a general workflow for the identification and characterization of a pharmaceutical impurity such as **Theophylline EP Impurity C**.



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A generalized workflow for the identification and characterization of pharmaceutical impurities.

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